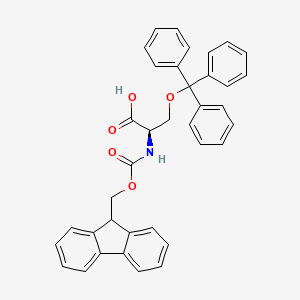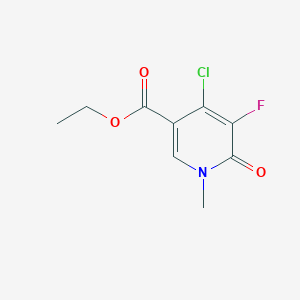
5,6-difluoropyridine-3-carboxylic Acid
Overview
Description
Fluoropyridines are a type of aromatic compound where one or more hydrogen atoms on the pyridine ring are replaced by fluorine . They are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine substituents in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines often involves halogen exchange reactions, where a halogen atom (such as chlorine or bromine) in a halopyridine compound is replaced by a fluorine atom . The Umemoto and Balz-Schiemann reactions are some of the methods used for the synthesis of fluoropyridines .Chemical Reactions Analysis
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing nature of the fluorine substituents . They can undergo various reactions such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoropyridines can vary widely depending on their specific structure. Generally, they have reduced basicity compared to non-fluorinated pyridines .Scientific Research Applications
Regioselective Functionalization
5,6-Difluoropyridine-3-carboxylic acid and similar compounds have been utilized in regioselective functionalization processes. These processes involve selective metalation and subsequent carboxylation, demonstrating the potential of fluorinated pyridinecarboxylic acids in versatile chemical synthesis (Bobbio & Schlosser, 2005).
Efficient Synthesis Methods
Research has focused on developing efficient synthesis methods for compounds like this compound. Such methods are crucial for creating specific receptor antagonists, highlighting the role of these compounds in synthesizing biologically active molecules (Hirokawa, Horikawa, & Kato, 2000).
Biotransformation Studies
Studies involving compounds like this compound have explored biotransformation pathways. These studies are essential for understanding the environmental behavior and potential biodegradation of fluorotelomer alcohols and related compounds (Tseng, Wang, Szostek, & Mahendra, 2014).
Organometallic Intermediates
Research on this compound and related compounds has explored the use of organometallic intermediates for structural proliferation. This work has implications for the synthesis of a wide range of fluorinated pyridine derivatives (Schlosser & Rausis, 2004).
Novel Antibacterial Agents
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial activity, showcasing the potential of such compounds in developing new antibacterial agents (Chu et al., 1986).
Versatile Synthesis Strategies
There have been efforts to develop versatile synthesis strategies for isomeric halopyridinecarboxylic acids, indicating the broad utility of compounds like this compound in chemical synthesis (Cottet & Schlosser, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-difluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNBUWVYFMVMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466445 | |
| Record name | 5,6-Difluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851386-33-9 | |
| Record name | 5,6-Difluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)



![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)


